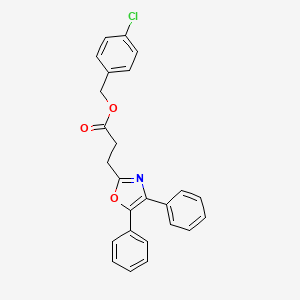![molecular formula C19H26N4O2 B5023302 (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol, also known as MPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPB is a selective agonist of the μ-opioid receptor and has been shown to have analgesic and anti-inflammatory effects. In
Mecanismo De Acción
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central and peripheral nervous systems. Activation of the μ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in various animal models. In addition, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have cardiovascular effects, including the ability to reduce blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol in lab experiments is its selectivity for the μ-opioid receptor, which allows for the study of this receptor without affecting other opioid receptors. In addition, this compound has a high affinity for the μ-opioid receptor, which allows for the study of low concentrations of the compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
For the study of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol include the development of new analogs with improved pharmacological properties, the study of its effects on other systems, and its potential use in the treatment of addiction and withdrawal.
Métodos De Síntesis
The synthesis of (3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol involves a multi-step process, starting with the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with (R)-(+)-3-piperidinol to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is subsequently reacted with 4-morpholinecarboxaldehyde to form this compound. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the study of the μ-opioid receptor, which is involved in pain perception and analgesia. This compound has been shown to be a selective agonist of the μ-opioid receptor, and has been used to study the receptor's structure, function, and pharmacology. This compound has also been studied for its potential use in the treatment of pain and inflammation, as well as in the treatment of addiction and withdrawal.
Propiedades
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19-15-21(8-5-18(19)22-9-11-25-12-10-22)14-16-3-1-4-17(13-16)23-7-2-6-20-23/h1-4,6-7,13,18-19,24H,5,8-12,14-15H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOOFUDJEZVIMG-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)

![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)

![1-(phenylsulfonyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5023261.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)
![N-(4-chlorophenyl)-N'-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5023279.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)

![4-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5023289.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfamide](/img/structure/B5023292.png)
![N-[2-(4-propylphenoxy)ethyl]-2-furamide](/img/structure/B5023295.png)

![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)